molecular formula C25H18BrF3N4O2S B2369758 N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 389071-02-7

N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2369758
CAS No.: 389071-02-7
M. Wt: 575.4
InChI Key: HLEUMSJBZRWLEQ-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C25H18BrF3N4O2S and its molecular weight is 575.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrF3N4O2S/c26-17-10-12-18(13-11-17)33-22(14-30-23(35)19-8-4-5-9-20(19)25(27,28)29)31-32-24(33)36-15-21(34)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUMSJBZRWLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and subsequent modifications to introduce the trifluoromethyl and bromophenyl groups. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis62.5 µM
Compound BStaphylococcus aureus32.0 µM
Compound CCandida albicans125 µM

These studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific compound under review has shown promising results in preliminary screenings against Mycobacterium tuberculosis and other pathogens.

Enzyme Inhibition

Another significant aspect of the biological activity of triazole compounds is their potential as enzyme inhibitors. Research has highlighted their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

Table 2: Enzyme Inhibition Potency

Compound NameEnzymeIC50 (µM)
This compoundAChE27.04
Compound DBuChE58.01

The compound's IC50 values suggest moderate inhibition compared to established drugs like rivastigmine. This positions it as a potential candidate for further development in treating conditions like Alzheimer's disease.

Case Studies

Recent studies have explored the biological activity of related compounds in clinical settings. For example, a study involving a derivative with a similar structure demonstrated effectiveness against resistant strains of bacteria, suggesting that modifications to the triazole core can enhance antimicrobial properties.

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